molecular formula C10H16Cl2N2 B2517345 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride CAS No. 1439900-21-6

1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride

Cat. No.: B2517345
CAS No.: 1439900-21-6
M. Wt: 235.15
InChI Key: HWCBRJRLLHKHJR-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride (CAS 1439900-21-6) is a high-purity chemical reagent featuring a cyclobutylamine moiety linked to a pyridine ring via a methylene bridge . This specific molecular architecture, particularly the presence of the pyridine group, is significant in medicinal chemistry. The pyridine ring is a common heterocycle found in agrochemicals, pharmaceuticals, and vitamins, and its structure allows for unique chemical reactivity and potential biological interactions, such as π-π stacking with aromatic residues in proteins . The cyclobutylamine group contributes rigidity and can engage in hydrogen bonding, making the compound a valuable scaffold for constructing molecules for various research applications . This dihydrochloride salt form offers improved stability and solubility for experimental use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10(5-3-6-10)8-9-4-1-2-7-12-9;;/h1-2,4,7H,3,5-6,8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCBRJRLLHKHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane moiety is typically constructed via [2+2] cycloaddition or alkylation of preformed amines. A key intermediate, 1-aminocyclobutane-1-carbonitrile, is synthesized by treating cyclobutanone with hydroxylamine hydrochloride, followed by dehydration. Subsequent reduction with lithium aluminum hydride yields 1-aminocyclobutane, which undergoes alkylation with 2-(bromomethyl)pyridine in dimethylformamide (DMF) at 80°C for 12 hours.

Reaction Conditions:

  • Solvent: DMF
  • Base: Potassium carbonate
  • Temperature: 80°C
  • Yield: 68–72%

Pyridine Functionalization

2-(Bromomethyl)pyridine is prepared by radical bromination of 2-methylpyridine using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. The bromide serves as an electrophile for nucleophilic attack by the cyclobutylamine.

Wittig Reaction Pathway

Aldehyde Intermediate Synthesis

An alternative route involves Wittig reactions to assemble the pyridin-2-ylmethyl group. 2-Pyridinecarboxaldehyde is treated with cyclobutylamine in the presence of trimethylsulfonium iodide, forming an imine intermediate. Reduction with sodium borohydride yields 1-(pyridin-2-ylmethyl)cyclobutanamine.

Key Steps:

  • Wittig Reagent Preparation: (Methyl)triphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF).
  • Olefination: Reaction with 2-pyridinecarboxaldehyde at 0°C to room temperature.
  • Cyclopropanation: Trimethylsulfonium iodide addition under basic conditions, followed by ring expansion to cyclobutane.

Optimization Data:

Parameter Optimal Value Impact on Yield
Reaction Time 24 hours Maximizes imine formation
Temperature 25°C Prevents byproducts
Solvent THF Enhances reagent solubility

Reductive Amination Strategy

One-Pot Synthesis

A scalable method employs reductive amination of cyclobutanone with 2-(aminomethyl)pyridine. Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) facilitates the reaction, achieving 85% yield after 48 hours.

Advantages:

  • Avoids hazardous bromination steps.
  • Compatible with industrial-scale production.

Limitations:

  • Requires strict pH control to prevent ketone reduction.

Salt Formation: Dihydrochloride Preparation

The free base is converted to the dihydrochloride salt by bubbling hydrogen chloride gas into an ethanol solution at 0°C. Precipitation is completed with diethyl ether, yielding a white crystalline solid.

Characterization Data:

  • Melting Point: 214–216°C (decomposition)
  • Purity (HPLC): >99%
  • Solubility: 50 mg/mL in water

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for improved safety and yield. Key parameters include:

  • Residence Time: 10 minutes
  • Pressure: 2 bar
  • Catalyst: Immobilized lipase for enantioselective amidation

Environmental Impact

Waste streams are minimized via solvent recovery (DMF, THF) and catalytic hydrogenation of byproducts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/kg)
Nucleophilic Substitution 72 98 450
Wittig Reaction 65 97 620
Reductive Amination 85 99 380

Key Findings:

  • Reductive amination offers the best balance of yield and cost.
  • Wittig reactions are less favorable due to phosphine oxide waste.

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or cyclobutanamine ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in various organic reactions, including nucleophilic substitutions and cyclization reactions .
  • Reagent in Organic Reactions : It acts as a reagent for the synthesis of derivatives that may exhibit novel chemical properties or biological activities, thus expanding the scope of chemical research.

Biology

  • Biological Activity Studies : Research indicates that this compound may interact with biological molecules, making it a candidate for studying its effects on cellular processes. Its affinity for certain receptors suggests potential applications in neuropharmacology .
  • Central Nervous System Research : The compound has been investigated for its agonistic activity at 5-HT1A receptors, which are crucial in the modulation of serotonin pathways. This suggests its potential role in treating anxiety disorders or depression, with fewer side effects compared to existing treatments like Buspirone .

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its therapeutic applications, particularly as a precursor for drug development targeting neurological disorders. The selectivity of this compound for specific receptors may lead to fewer adverse effects compared to traditional drugs .
  • Drug Development : The compound's unique structure allows it to be modified into various derivatives that could enhance its efficacy and safety profile in therapeutic settings .

Table 1: Summary of Applications

Application AreaDescription
ChemistryBuilding block for complex molecule synthesis; reagent in organic reactions
BiologyStudies on receptor interactions; potential role in neuropharmacology
MedicineInvestigated for therapeutic applications; precursor for drug development
CompoundActivity TypeReference Comparison
This compound5-HT1A Agonist ActivityGreater than Buspirone and 8-OH-DPAT
Buspirone5-HT1A AgonistStandard comparison
8-OH-DPAT5-HT1A AgonistStandard comparison

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on rats to assess its agonistic activity at 5-HT1A receptors. The results indicated significant behavioral changes consistent with serotonin modulation, suggesting its potential use in anxiety treatment protocols .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound highlighted its utility as a precursor for more complex thieno[2,3-b]pyridine derivatives. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and provided insights into the structural properties that contribute to its biological activity .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with cyclopropanamine and cyclobutanamine derivatives, particularly those substituted with aromatic groups. Key analogs include:

Table 1: Structural Comparison of 1-(Pyridin-2-ylmethyl)cyclobutanamine Dihydrochloride and Analogs
Compound Name Core Structure Substituent Salt Form CAS Number Molecular Weight (g/mol)
This compound Cyclobutane Pyridin-2-ylmethyl Dihydrochloride Not provided ~230–250 (estimated)
1-(2-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride Cyclopropane 2-(Trifluoromethyl)phenyl Hydrochloride 886366-53-6 ~230 (estimated)
1-(Aminomethyl)cyclobutanamine dihydrochloride Cyclobutane Aminomethyl Dihydrochloride 440100-10-7 173.08
1-(Pyridin-2-yl)cyclopropanamine Dihydrochloride Cyclopropane Pyridin-2-yl Dihydrochloride Not provided ~220 (estimated)

Key Differences and Implications

Core Ring System: Cyclobutane (target compound) vs. This could enhance the compound’s pharmacokinetic profile in vivo . The larger cyclobutane ring may increase steric bulk, affecting binding affinity to biological targets compared to cyclopropane analogs.

Substituent Effects: Pyridin-2-ylmethyl vs. Trifluoromethylphenyl (CF₃Ph) vs. Pyridinyl: CF₃Ph groups are highly lipophilic and electron-withdrawing, which may enhance membrane permeability but reduce solubility.

Salt Form: Dihydrochloride salts (target compound) generally exhibit higher water solubility than monohydrochloride salts (e.g., 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride), facilitating formulation for intravenous or oral administration .

Biological Activity

1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}Cl2_{2}N
  • CAS Number : 1439900-21-6

The compound features a cyclobutane ring linked to a pyridine moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors, specifically the 5-HT1A_{1A} receptor. This receptor is known to play a critical role in various neurological processes, including mood regulation and anxiety.

Key Mechanisms:

  • Agonist Activity : The compound exhibits agonist properties at the 5-HT1A_{1A} receptor, which can lead to anxiolytic effects and potential therapeutic benefits in mood disorders .
  • Selectivity : In vitro studies suggest that it has a higher selectivity for the 5-HT1A_{1A} receptor compared to dopaminergic D2_{2} receptors, which may reduce the risk of side effects commonly associated with other serotonergic agents like Buspirone .

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antidepressant Effects : Preliminary studies indicate that compounds with similar structures can alleviate symptoms of depression by modulating serotonergic pathways .
  • Neuroprotective Properties : Research suggests that agonists of the 5-HT1A_{1A} receptor can provide neuroprotection in models of ischemia, indicating potential applications in stroke therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their implications for therapeutic use:

  • Study on Agonist Activity :
    • A study demonstrated that pyridinyl derivatives, including those similar to 1-(Pyridin-2-ylmethyl)cyclobutanamine, showed significant agonist activity at 5-HT1A_{1A} receptors in vivo. This was evaluated through behavioral assays in rodent models, showing reduced anxiety-like behaviors .
  • Comparative Analysis :
    • In comparative studies, compounds were assessed for their efficacy against established serotonergic agents. The findings indicated that this compound had comparable or superior efficacy in activating 5-HT1A_{1A} receptors without significant activation of D2_{2} receptors .
  • Therapeutic Potential :
    • The compound's ability to selectively activate serotonergic pathways positions it as a promising candidate for treating anxiety disorders and depression. Its unique structure allows for further modifications that could enhance its pharmacological profile .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Agonist ActivityActivates 5-HT1A_{1A} receptors
NeuroprotectionPotential protective effects in ischemic models
Antidepressant EffectsAlleviates symptoms related to depression

Q & A

Q. What are the recommended synthetic routes for 1-(Pyridin-2-ylmethyl)cyclobutanamine dihydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Alkylation : Reacting pyridin-2-ylmethyl halides with cyclobutanamine precursors under basic conditions to form the cyclobutane-pyridine linkage .
  • Cyclization : Using ring-closing strategies, such as intramolecular nucleophilic substitution, to form the cyclobutane ring .
  • Salt Formation : Treating the free base with hydrochloric acid to obtain the dihydrochloride salt, enhancing stability and solubility . Key considerations include optimizing reaction temperature, solvent polarity (e.g., ethanol or dichloromethane), and stoichiometry to minimize byproducts .

Q. How is the molecular structure of this compound characterized?

  • X-ray Crystallography : Employ SHELX or SIR97 for structure determination. SHELXL refines high-resolution data, while SIR97 integrates direct methods for phase problem resolution .
  • Spectroscopic Analysis : Use 1H^1H-/13C^{13}C-NMR to confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and cyclobutane ring strain effects .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns to validate the dihydrochloride form .

Q. What are the critical physicochemical properties for handling this compound?

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the dihydrochloride salt form; limited solubility in non-polar solvents .
  • Stability : Hygroscopic nature requires storage under inert conditions (-20°C, desiccated). Degrades under prolonged UV exposure, necessitating light-sensitive handling .
  • pKa : The pyridine nitrogen (pKa ~4.5) and amine groups (pKa ~9–10) influence protonation states in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test palladium or nickel catalysts for coupling reactions to enhance efficiency .
  • Solvent Effects : Compare aprotic (DMF, THF) vs. protic (ethanol) solvents to balance reaction rate and byproduct formation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve cyclobutane ring formation .
  • Purification : Employ column chromatography with silica gel (eluent: CH2 _2Cl2 _2/MeOH gradients) or recrystallization for high-purity isolation .

Q. How to address contradictions in reported biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chlorine vs. methyl groups on pyridine) on target binding using molecular docking .
  • Assay Validation : Replicate studies under standardized conditions (pH, temperature) to isolate compound-specific effects from experimental variability .
  • Meta-Analysis : Cross-reference PubChem bioassay data (e.g., IC50 _{50} values) to identify outliers and propose mechanistic hypotheses .

Q. What methodologies are used to study binding affinity to neurological targets?

  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with dopamine or serotonin receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding poses in receptor active sites, guided by crystallographic data .

Q. How to resolve discrepancies in crystallographic refinement outcomes?

  • Cross-Validation : Compare SHELXL and SIR97 refinements; apply Rfree_{free} metrics to assess model accuracy .
  • Twinned Data Analysis : Use SHELXD to deconvolute overlapping reflections in cases of crystal twinning .
  • Electron Density Maps : Inspect residual density peaks to identify misplaced atoms or solvent molecules .

Q. What challenges arise in synthesizing enantiomerically pure forms?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization steps .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

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